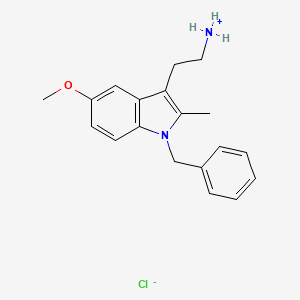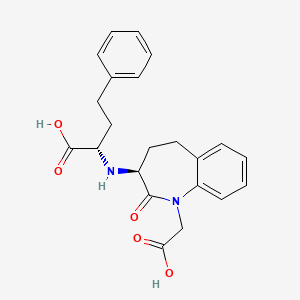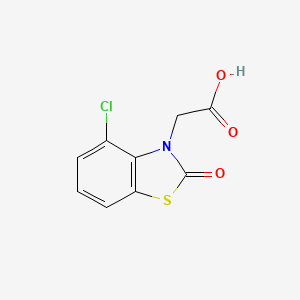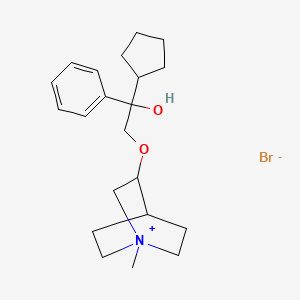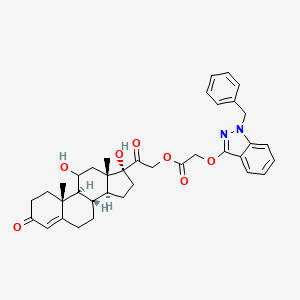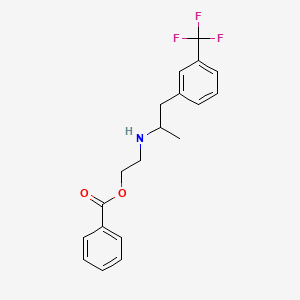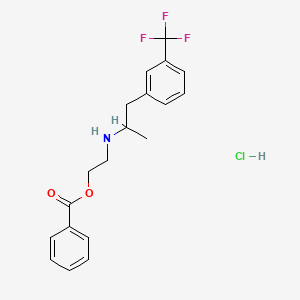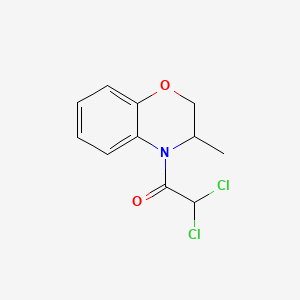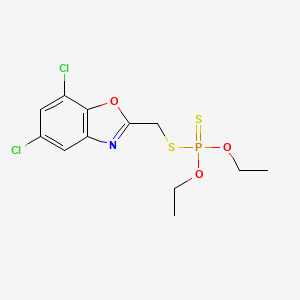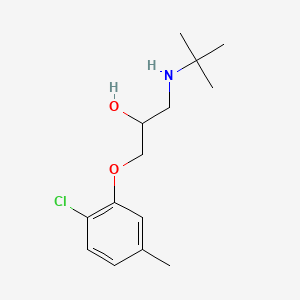
Bupranolol
Vue d'ensemble
Description
Bupranolol is a non-selective beta blocker without intrinsic sympathomimetic activity (ISA), but with strong membrane stabilizing activity . Its potency is similar to propranolol . Like other beta blockers, oral this compound can be used to treat hypertension and tachycardia .
Molecular Structure Analysis
This compound has a molecular formula of C14H22ClNO2 . The structure includes a benzene ring substituted with a chlorine atom and a methyl group, linked to a propanol structure with a tert-butylamino group .Chemical Reactions Analysis
This compound undergoes first-pass metabolism, with over 90% of the drug being metabolized . The main metabolite is carboxythis compound, 4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid, of which 88% are eliminated renally within 24 hours .Physical And Chemical Properties Analysis
This compound has a molar mass of 271.79 g/mol . It is quickly and completely absorbed from the gut with less than 10% oral bioavailability . It has a plasma half-life of about two to four hours .Mécanisme D'action
Target of Action
Bupranolol is a non-selective beta blocker . It primarily targets the beta-1 adrenergic receptor , beta-2 adrenergic receptor , and beta-3 adrenergic receptor . These receptors are found in the heart and other tissues and play a crucial role in the cardiovascular system .
Biochemical Pathways
By blocking these receptors, this compound can disrupt the normal functioning of these pathways, leading to its therapeutic effects .
Pharmacokinetics
This compound is quickly and completely absorbed from the gut, but it has less than 10% oral bioavailability due to extensive first-pass metabolism . Over 90% of this compound undergoes first-pass metabolism, and the main metabolite is carboxythis compound . About 88% of this metabolite is eliminated renally within 24 hours . This compound has a plasma half-life of about two to four hours .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve a reduction in the activity of the cardiovascular system. By blocking beta-adrenergic receptors, this compound reduces the heart rate and lowers blood pressure . This can be beneficial in conditions like hypertension and tachycardia .
Applications De Recherche Scientifique
Bupranolol : Analyse complète des applications de la recherche scientifique
Applications cardiovasculaires : this compound est couramment utilisé dans la prise en charge des affections cardiovasculaires telles que l'hypertension artérielle et la tachycardie. Il agit en bloquant les récepteurs bêta-adrénergiques du cœur, ce qui inhibe la stimulation sympathique et réduit la fréquence cardiaque et la pression artérielle .
Applications ophtalmologiques : En ophtalmologie, le this compound est formulé en gouttes ophtalmiques (de 0,05 % à 0,5 %) et est utilisé pour traiter le glaucome en réduisant la pression intraoculaire .
Troubles anxieux : Bien qu'il ne soit pas aussi largement reconnu, le this compound pourrait avoir des applications potentielles dans le traitement des troubles anxieux, à l'instar de son homologue le propranolol, dont l'efficacité dans la réduction des symptômes du SSPT et de la scène a fait l'objet d'études .
Effets sur l'artère pulmonaire : La recherche a exploré les effets du this compound sur l'artère pulmonaire, en particulier ses effets alpha-adrénergiques, qui pourraient avoir des implications pour les affections affectant la vascularisation pulmonaire .
Recherche pharmacologique : La forte activité stabilisatrice des membranes du this compound en fait un sujet d'intérêt en recherche pharmacologique, en particulier dans les études comparant l'efficacité et la sécurité de différents bêtabloquants .
Informations sur la sécurité clinique : L'accès aux informations sur la sécurité clinique concernant le this compound est crucial pour comprendre ses contre-indications, ses mises en garde, ses restrictions de population et ses risques potentiels .
Safety and Hazards
Propriétés
IUPAC Name |
1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIRNZOQPUAHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022704 | |
| Record name | Bupranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Bupranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension. | |
| Record name | Bupranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
14556-46-8, 23284-25-5 | |
| Record name | (±)-Bupranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14556-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupranolol [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08808 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Bupranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bupranolol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015697 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



